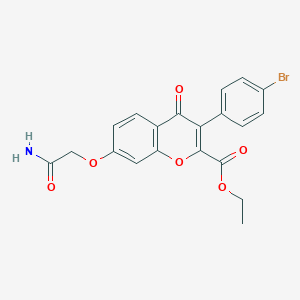

ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate

Beschreibung

Ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic coumarin derivative characterized by a 4H-chromene core with a 4-oxo group. Key structural features include:

- Position 3: A 4-bromophenyl substituent, providing steric bulk and electronic effects via the bromine atom.

- Position 7: A 2-amino-2-oxoethoxy group, introducing hydrogen-bonding capability through the amide moiety.

- Position 2: An ethyl ester, influencing lipophilicity and metabolic stability.

Eigenschaften

IUPAC Name |

ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO6/c1-2-26-20(25)19-17(11-3-5-12(21)6-4-11)18(24)14-8-7-13(9-15(14)28-19)27-10-16(22)23/h3-9H,2,10H2,1H3,(H2,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGBUCMXXTURDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate is a compound belonging to the chromene class, which has garnered interest due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate can be represented as follows:

This compound features a chromene core, which is known for its biological activity due to the presence of various functional groups that can interact with biological targets.

Anticancer Activity

Research has indicated that compounds within the chromene family exhibit significant anticancer properties. Ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate has been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Topoisomerases : Chromenes have been identified as inhibitors of topoisomerases I and II, enzymes crucial for DNA replication and transcription in cancer cells. By inhibiting these enzymes, the compound disrupts cancer cell growth and induces apoptosis .

- Cell Cycle Arrest : The compound also triggers cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells. This effect is mediated through caspase activation, which is essential for programmed cell death .

Antimicrobial Activity

Ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate has demonstrated antimicrobial properties against various pathogens. Studies have reported its efficacy against:

- Bacterial Strains : The compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

- Fungal Infections : It has shown activity against species such as Candida albicans, suggesting potential use in treating fungal infections .

Antidiabetic Potential

Preliminary studies suggest that this compound may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. The exact mechanism remains to be fully elucidated but may involve modulation of glucose metabolism pathways .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate can be linked to its structural components:

| Structural Feature | Biological Activity |

|---|---|

| Bromophenyl Group | Enhances lipophilicity and bioavailability |

| Amino Group | Increases interaction with biological targets |

| Ethoxy Group | Modulates solubility and permeability |

The SAR analysis indicates that modifications to these groups can significantly impact the compound's efficacy and selectivity for various biological targets.

Study 1: Anticancer Efficacy in Prostate Cancer Cells

A study investigated the effects of ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate on human prostate cancer (PC-3) cells. The results demonstrated:

- IC50 Value : The compound exhibited an IC50 of 12 µM, indicating potent antiproliferative activity.

- Mechanism : Apoptosis was confirmed via flow cytometry, with increased caspase 3/7 activity observed .

Study 2: Antimicrobial Activity Against Candida spp.

Another study focused on the antifungal properties of the compound against several Candida species. Key findings included:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The target compound is compared to structurally related coumarin derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Functional Groups

- Amide vs. Nitrile: The target compound’s 2-amino-2-oxoethoxy group enables hydrogen bonding, improving solubility in polar solvents compared to the cyanomethoxy group in ’s compound, which has a nitrile (less polar, higher volatility) .

- Bromophenyl vs. Trifluoromethyl : Bromine’s electron-withdrawing nature and heavy atom effect contrast with the trifluoromethyl group’s strong electronegativity and metabolic stability .

Crystallography and Solid-State Properties

- The target compound’s amide group facilitates hydrogen-bonded networks, likely leading to distinct crystal packing compared to alkyl-chain derivatives (e.g., heptyloxy in ), which rely on van der Waals interactions .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.